Technical Guide: Physical Properties & Characterization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
Technical Guide: Physical Properties & Characterization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
This guide details the physical properties, synthesis, and characterization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (CAS 101860-51-9), a specialized chiral building block used in asymmetric organic synthesis, particularly for the preparation of beta-lactam antibiotics and other pharmaceutical intermediates.
Executive Summary
(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a chiral heterocyclic scaffold belonging to the thiazolidinone class. It functions as a versatile chiral auxiliary and a key intermediate in the synthesis of carbapenem antibiotics and renin inhibitors. Its structural core—a 5-membered thiazolidin-2-one ring—features a p-methoxybenzyl (PMB) protecting group on the nitrogen (N3) and an acetyl (methyl ketone) moiety at the chiral center (C4).
The compound is valued for its ability to induce high diastereoselectivity in nucleophilic addition reactions (e.g., Grignard additions, aldol reactions) targeting the C4-acetyl group, leveraging the steric bias of the ring system.
Physical & Chemical Properties[1][2][3][4][5][6]
The following data consolidates calculated and experimental values for the compound.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | (4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one |
| CAS Registry Number | 101860-51-9 |
| Molecular Formula | C₁₃H₁₅NO₃S |
| Molecular Weight | 265.33 g/mol |
| Physical State | Solid (Crystalline powder) |
| Appearance | White to pale yellow crystals |
| Melting Point | 82–85 °C (Typical for this class; experimental verification recommended) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, Methanol; Insoluble in Water |
| Chirality | (R)-Enantiomer (derived from L-Cysteine) |
| Reactivity | Stable under ambient conditions; Ketone is susceptible to nucleophilic attack; PMB group cleavable by DDQ or CAN. |
Structural Characterization (Spectroscopy)[1][2][3][5][6]
Accurate identification requires multi-modal spectroscopic analysis. The following diagnostic signals confirm the structure.
Infrared Spectroscopy (IR)
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1715–1725 cm⁻¹: Strong stretching vibration of the acetyl ketone (C=O) .
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1680–1695 cm⁻¹: Strong stretching vibration of the thiazolidinone lactam (N-C=O) .
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1610, 1515 cm⁻¹: Aromatic ring breathing modes (PMB group).
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1250 cm⁻¹: Aryl alkyl ether stretch (Ar-O-CH₃).
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in CDCl₃ typically displays the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 – 7.25 | Doublet (d) | 2H | Aromatic protons (PMB, ortho to CH₂) |
| 6.80 – 6.90 | Doublet (d) | 2H | Aromatic protons (PMB, ortho to OMe) |
| 5.05 / 3.95 | Doublet of Doublets (AB System) | 2H | Benzylic CH₂ (N-CH₂-Ar) - Diastereotopic |
| 4.20 – 4.30 | Multiplet / dd | 1H | C4-H (Chiral center) |
| 3.80 | Singlet (s) | 3H | Methoxy group (-OCH₃) |
| 3.30 – 3.50 | Multiplet / dd | 2H | C5-H₂ (Ring methylene) |
| 2.25 | Singlet (s) | 3H | Acetyl methyl group (-COCH₃) |
Synthesis & Manufacturing Workflow
The synthesis of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a multi-step process starting from the chiral pool material L-Cysteine . The protocol ensures retention of stereochemistry at the C4 position.
Synthetic Pathway Diagram
Caption: Step-wise synthesis from L-Cysteine via Weinreb amide intermediate to preserve chirality.
Detailed Protocol
Step 1: Formation of the Thiazolidin-2-one Core
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Reagents: L-Cysteine methyl ester hydrochloride, Carbonyl Diimidazole (CDI) or Triphosgene, Triethylamine (TEA).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Procedure: L-Cysteine methyl ester is treated with CDI in the presence of a base to effect cyclization, forming the 5-membered thiazolidin-2-one ring.
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Outcome: (R)-Methyl 2-oxothiazolidine-4-carboxylate.
Step 2: N-Alkylation (PMB Protection)
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Reagents: p-Methoxybenzyl chloride (PMB-Cl), Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetone.[1]
-
Procedure: The thiazolidinone nitrogen is deprotonated and alkylated with PMB-Cl.
-
Mechanism: S_N2 nucleophilic substitution.
-
Outcome: (R)-Methyl 3-(4-methoxybenzyl)-2-oxothiazolidine-4-carboxylate.
Step 3: Conversion to Methyl Ketone (The "Acetyl" Group)
-
Strategy: Direct addition of Methyl Grignard to the ester often leads to over-addition (forming a tertiary alcohol). The Weinreb Amide method is preferred for high fidelity.
-
Sub-step 3a: Hydrolysis of the ester to the acid (LiOH, THF/H₂O).
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Sub-step 3b: Coupling with N,O-dimethylhydroxylamine (EDC, HOBt) to form the Weinreb amide.
-
Sub-step 3c: Reaction with Methylmagnesium Bromide (MeMgBr) at 0°C.
-
Outcome: The tetrahedral intermediate is stable until workup, releasing the desired methyl ketone (acetyl group) without over-alkylation.
Applications in Drug Development[1]
This compound serves as a "chiral template." The spatial arrangement of the PMB group and the rigid thiazolidinone ring creates a specific steric environment around the acetyl ketone.
-
Stereoselective Aldol Reactions:
-
The acetyl group can be enolized (using bases like LiHMDS) to react with aldehydes. The chiral center at C4 directs the incoming electrophile to a specific face of the enolate, establishing new stereocenters with high diastereomeric excess (de).
-
-
Synthesis of Carbapenems:
-
This scaffold mimics the A-ring of penem antibiotics. It is used to construct the chiral backbone of 1-beta-methyl carbapenems (e.g., intermediates for Meropenem or Doripenem analogs).
-
-
Renin Inhibitors:
-
Used to synthesize transition-state mimics containing chiral amino-alcohol cores by diastereoselective reduction or Grignard addition to the C4-acetyl group.
-
Safety & Handling (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents.
References
-
ChemicalBook. (2024). Product Entry: (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one (CAS 101860-51-9).[2][3][4][5] Retrieved from
- Nagao, Y., et al. (1986). Chiral 1,3-thiazolidine-2-thiones: Versatile chiral auxiliaries for asymmetric synthesis.Journal of the American Chemical Society, 108(15). (Foundational methodology for thiazolidine auxiliaries).
- Fujita, E., & Nagao, Y. (1982). Asymmetric synthesis of beta-lactams using chiral heterocyclic compounds.Heterocycles.
-
PubChem. (2024). Compound Summary: Thiazolidin-2-one derivatives.[6][2][7] Retrieved from
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